molecular formula C14H13BrN2OS B2912491 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865181-40-4

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2912491
CAS No.: 865181-40-4
M. Wt: 337.24
InChI Key: ACNYZAKTJCSHLS-PEZBUJJGSA-N
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzo[d]thiazole-derived compound featuring a bromo substituent at position 6, a prop-2-yn-1-yl group at position 3, and an isobutyramide moiety. Its Z-configuration is critical for its stereochemical stability and interactions with biological targets.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNYZAKTJCSHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound characterized by its unique structural features, including a bromine atom, a benzothiazole moiety, and an isobutyramide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2OSC_{19}H_{15}BrN_{2}OS with a molecular weight of approximately 399.31 g/mol. The structure includes key functional groups that may influence its biological activity:

Structural Feature Description
Bromine Substituent Enhances reactivity and potential biological interactions
Benzothiazole Core Known for antimicrobial and anticancer properties
Isobutyramide Group May affect solubility and bioavailability

Anticancer Properties

Research on related benzothiazole derivatives indicates significant anticancer activity. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of the bromine atom may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary data indicate that this compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways associated with disease progression.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability at micromolar concentrations.
  • Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound Name Key Features Biological Activity
(Z)-N-(6-bromo-benzothiazolylidene)Bromo substituentAntimicrobial
(E)-N-(6-bromo-benzothiazolylidene)Different nitrogen substitutionAltered reactivity
(Z)-N-(benzothiazolylidene)-4-hydroxychromenoneHydroxy groupAnticancer

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of benzo[d]thiazole derivatives, which often exhibit bioactivity. Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Synthesis Method
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide 6-Bromo, 3-prop-2-yn-1-yl ~335.2 (calculated) Under investigation Multi-step cyclization
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 4-Fluorostyryl, 3-methyl ~570.4 Anticancer, fluorescence probes Schiff base condensation
I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 4-Methylpiperidinylpropyl, quinolinium ~610.5 Antibacterial, biofilm disruption Alkylation and cyclization

Key Observations :

Substituent Diversity: The target compound’s 6-bromo and 3-propynyl groups distinguish it from analogs like I8 (fluorostyryl) and I10 (piperidinylpropyl).

Stereochemistry : The Z-configuration in the target compound contrasts with E-configurations in I8, affecting π-π stacking and solubility .

Molecular Weight : Lower molecular weight (~335.2) compared to I8 and I10 (~570–610) may improve bioavailability but reduce target affinity.

Reactivity Trends :

  • Bromine in the target compound facilitates nucleophilic substitution, while the propynyl group allows click chemistry modifications.
  • Quinolinium iodides (I8, I10) exhibit superior stability in aqueous media due to cationic charges .

Pharmacokinetic Insights :

  • Propynyl groups may confer metabolic instability, whereas I10’s piperidinylpropyl side chain enhances half-life .

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